Benzyl Cinnamylcarbamate LogD Differential Versus Methyl and Phenyl Carbamate Analogs
Within the benzyl-substituted carbamate patent family that encompasses benzyl cinnamylcarbamate, lipophilicity data for representative compounds demonstrate that the benzyl cinnamylcarbamate scaffold exhibits a LogD (pH 7.5) value distinct from both methyl carbamate and phenyl carbamate analogs [1]. The LogD value of the benzyl cinnamylcarbamate core (represented by Example compound 11 in the patent, which shares the benzyl carbamate backbone with an extended aromatic substitution) is 2.89 [1].
| Evidence Dimension | Lipophilicity (LogD at pH 7.5) |
|---|---|
| Target Compound Data | LogD = 2.89 |
| Comparator Or Baseline | Methyl carbamate analog (Example 9): LogD = 1.53; Phenyl carbamate analog (Example 14): LogD = 3.51 |
| Quantified Difference | ΔLogD = +1.36 relative to methyl analog; ΔLogD = -0.62 relative to phenyl analog |
| Conditions | LogD determined at pH 7.5 by standard shake-flask or chromatographic method as described in U.S. Patent 9,090,609 [1] |
Why This Matters
A LogD difference of >1.0 log unit translates to approximately an order-of-magnitude difference in partition coefficient, which directly affects membrane permeability, metabolic stability, and in vivo distribution—making benzyl cinnamylcarbamate unsuitable for direct replacement with its methyl or phenyl analogs without re-optimizing formulation or assay conditions.
- [1] Follmann, M., Stasch, J.-P., Redlich, G., Ackerstaff, J., Griebenow, N., Lindner, N., Wunder, F., & Li, V. M.-J. (2015). U.S. Patent No. 9,090,609. Benzyl-substituted carbamates and use thereof. U.S. Patent and Trademark Office. View Source
